Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
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Overview
Description
Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, an amino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-ethylphenylamine with a suitable cyclohexene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide in a solvent like methanol. The intermediate product is then subjected to esterification using methyl chloroformate to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((4-methoxyphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
- Methyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Uniqueness
Methyl 4-((4-ethylphenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
142458-15-9 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
methyl 4-(4-ethylanilino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-4-12-5-7-13(8-6-12)18-14-9-11(2)16(15(19)10-14)17(20)21-3/h5-8,10-11,16,18H,4,9H2,1-3H3 |
InChI Key |
JUSHIWVTRFXHCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=O)C(C(C2)C)C(=O)OC |
Origin of Product |
United States |
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